molecular formula C13H21O3P B14702800 Dipropyl benzylphosphonate CAS No. 18812-42-5

Dipropyl benzylphosphonate

Cat. No.: B14702800
CAS No.: 18812-42-5
M. Wt: 256.28 g/mol
InChI Key: AWAIEFLGOMEHGT-UHFFFAOYSA-N
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Description

Dipropyl benzylphosphonate is an organophosphorus compound characterized by the presence of a benzyl group attached to a phosphonate moiety, with two propyl groups as substituents. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields, including agriculture, medicine, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipropyl benzylphosphonate can be synthesized through several methods, including the Michaelis-Arbuzov reaction and palladium-catalyzed cross-coupling reactions.

    Michaelis-Arbuzov Reaction: This method involves the reaction of a trialkyl phosphite with an alkyl halide.

    Palladium-Catalyzed Cross-Coupling: This method uses a palladium catalyst to facilitate the coupling of benzyl halides with H-phosphonate diesters.

Industrial Production Methods

Industrial production of this compound often relies on scalable and efficient synthetic routes, such as the palladium-catalyzed cross-coupling reaction. This method is preferred due to its high yield and selectivity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Dipropyl benzylphosphonate undergoes various chemical reactions, including:

    Substitution Reactions: These reactions involve the replacement of one substituent with another.

    Oxidation and Reduction:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various aryl-substituted phosphonates, which have applications in pharmaceuticals and materials science .

Mechanism of Action

The mechanism of action of dipropyl benzylphosphonate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This mechanism is similar to that of other phosphonate-based inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dipropyl benzylphosphonate is unique due to its specific substituents, which can influence its reactivity and interaction with biological targets. The presence of propyl groups can affect the compound’s solubility and steric properties, making it distinct from its ethyl and methyl counterparts .

Properties

CAS No.

18812-42-5

Molecular Formula

C13H21O3P

Molecular Weight

256.28 g/mol

IUPAC Name

dipropoxyphosphorylmethylbenzene

InChI

InChI=1S/C13H21O3P/c1-3-10-15-17(14,16-11-4-2)12-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3

InChI Key

AWAIEFLGOMEHGT-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(CC1=CC=CC=C1)OCCC

Origin of Product

United States

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